![molecular formula C9H6Cl2O B13387880 3-(2,3-Dichlorophenyl)acrylaldehyde](/img/structure/B13387880.png)
3-(2,3-Dichlorophenyl)acrylaldehyde
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Overview
Description
3-(2,3-Dichlorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6Cl2O It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)acrylaldehyde typically involves the condensation of 2,3-dichlorobenzaldehyde with acetaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is usually kept in an ice bath to control the temperature and prevent side reactions. After the reaction is complete, the crude product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3-(2,3-Dichlorophenyl)acrylic acid.
Reduction: 3-(2,3-Dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)acrylaldehyde largely depends on its specific application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. Additionally, the chlorine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms at the 3 and 4 positions.
Cinnamaldehyde: The parent compound without chlorine substitutions.
3-(2,4-Dichlorophenyl)acrylaldehyde: Chlorine atoms at the 2 and 4 positions.
Uniqueness
3-(2,3-Dichlorophenyl)acrylaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The 2,3-dichloro substitution pattern may provide distinct electronic and steric effects compared to other isomers, potentially leading to unique applications and properties .
Biological Activity
3-(2,3-Dichlorophenyl)acrylaldehyde is a compound of considerable interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies. The information is compiled from diverse scientific sources to ensure a comprehensive understanding of the compound's biological significance.
Chemical Structure and Synthesis
This compound is characterized by its acrylaldehyde functional group attached to a dichlorophenyl ring. The synthesis typically involves the following steps:
- Formation of the Dichlorophenyl Ring : The dichlorophenyl moiety can be synthesized through halogenation of phenol derivatives.
- Aldehyde Formation : The acrylaldehyde group is introduced via a condensation reaction with an appropriate aldehyde precursor.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX).
- Receptor Modulation : The compound could modulate receptor activity related to cell proliferation and apoptosis.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress, contributing to its anticancer effects .
Case Studies
Properties
Molecular Formula |
C9H6Cl2O |
---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H |
InChI Key |
DBEMJHDYRHMHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |
Origin of Product |
United States |
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